Alcuronium chloride

Beschreibung

A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.

Structure

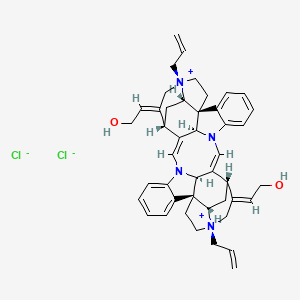

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYGBGOXCJJJGC-GKLGUMFISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-96-2 (Parent) | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045414 | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-03-7 | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcuronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCURONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Developmental Context of Alcuronium Chloride Research

Evolution of Structure-Activity Relationship Hypotheses in Neuromuscular Blockade Research

The investigation into the relationship between chemical structure and neuromuscular blocking activity has been fundamental to the development of these agents. Early research in the mid-19th century, following Claude Bernard's work, showed that quaternized salts of various alkaloids, including strychnine, shared the muscle-paralyzing property of curare, highlighting the importance of the quaternary ammonium (B1175870) function. nih.gov This is considered one of the first valid structure-action relationships established in pharmacology. nih.gov

The observation that tubocurarine, a potent neuromuscular blocker, contains two positively charged nitrogens (one quaternary, one protonated tertiary) led to the hypothesis that potent compounds in this class possess two quaternary centers. nih.gov This "bis-quaternary" concept significantly influenced the design and synthesis of subsequent neuromuscular blocking agents. Many of the structural features considered important for activity at the nicotinic acetylcholine (B1216132) receptor at the motor endplate were established by the 1960s. These included the presence of two ammonium groups (at least one quaternary), the incorporation of the nitrogen into an aromatic ring structure, and an optimum inter-onium distance, typically around 1.4 nm. researchgate.net The inclusion of features promoting enzymatic breakdown or rapid plasma clearance was also recognized as important for controlling the duration of action. researchgate.net

Synthetic Methodologies and Advanced Chemical Characterization in Academic Research

Advanced Synthesis Pathways and Derivative Generation

The modification of the alcuronium (B1664504) chloride scaffold is a key area of research for developing new ligands with tailored pharmacological properties. Alcuronium chloride serves as a crucial starting material for these synthetic endeavors. acs.org

Catalytic Hydrogenation Reactions and Product Derivatization

Catalytic hydrogenation is a fundamental technique employed in the derivatization of this compound. In a typical procedure, this compound is subjected to hydrogenation using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere (e.g., 15 bar). acs.orgnih.gov This reaction leads to several structural modifications:

Saturation of N-allyl groups: The two N-allyl groups are reduced to N-propyl groups. acs.org

Saturation of exocyclic double bonds: The two exocyclic double bonds within the toxiferine scaffold are saturated. acs.org

Elimination of alcoholic groups: Depending on the reaction conditions, one or both of the alcoholic hydroxyl groups can be eliminated. Subsequent hydrogenation of the resulting double bonds leads to the formation of terminal ethyl substituents. acs.org

The resulting crude product is a mixture of hydrogenated derivatives, which can be taken forward for further synthetic steps without extensive purification. acs.orgnih.gov

Table 1: Parameters for Catalytic Hydrogenation of this compound

| Parameter | Value/Description | Source |

| Starting Material | This compound | acs.org |

| Catalyst | 10% Palladium on carbon (Pd/C) | acs.org |

| Solvent | Ethanol (EtOH) | acs.org |

| Hydrogen Pressure | 15 bar | acs.orgnih.gov |

| Reaction Time | 48 hours | acs.org |

| Temperature | Room Temperature | acs.org |

| Key Transformations | Saturation of N-allyl groups and exocyclic double bonds; Elimination of hydroxyl groups | acs.org |

Application of Hofmann Elimination Procedures in Analog Synthesis

Hofmann elimination is an elimination reaction used to form alkenes from amines. wikipedia.org In the context of this compound analog synthesis, this procedure is applied to the crude product obtained from catalytic hydrogenation. acs.orgbath.ac.uk The process typically involves heating the hydrogenated product with a strong base, such as potassium hydroxide (KOH), in a solvent like dimethylformamide (DMF). acs.orgnih.gov

This reaction specifically targets the quaternary ammonium (B1175870) groups, leading to the elimination of the N-propyl groups (formed during the prior hydrogenation step) as propene gas. acs.org The outcome is a mixture of bistertiary amines, which are valuable intermediates for the synthesis of new analogs. These amines can then be separated and purified using techniques like silica gel chromatography. acs.org The Hofmann elimination provides a strategic method to demethylate or dealkylate quaternary ammonium compounds, which is essential for creating diverse derivatives from the alcuronium scaffold. acs.orgwikipedia.org

Analytical Methodologies for Compound Purity and Impurity Profiling

Ensuring the purity of this compound is critical, and various analytical techniques are employed to identify and quantify potential impurities. The European Pharmacopoeia has established specific methods and limits for these impurities. nih.gov

Capillary Electrophoresis (CE) for Comprehensive Impurity Profile Evaluation of this compound

Capillary Electrophoresis (CE) has emerged as a highly suitable and powerful technique for evaluating the impurity profile of this compound. nih.gov This is because alcuronium and its primary impurities are quaternary salts, which are ionic and thus well-suited for separation by electrophoresis. nih.govnih.gov

In this method, a fused silica capillary is filled with a buffer solution, and a high voltage is applied. Ions migrate through the capillary at different rates depending on their charge-to-mass ratio, allowing for high-resolution separation. nih.gov For this compound analysis, specific conditions have been developed to achieve baseline separation of impurities. These conditions include the use of cyclodextrins, such as heptakis-(2,6-di-O-methyl)-β-cyclodextrin, within the buffer system. nih.gov CE has proven to be effective in detecting not only known impurities but also additional, unidentified impurities that can form in injection solutions of alcuronium stored at elevated temperatures. nih.gov

Table 2: Comparison of Analytical Techniques for this compound Impurity Profiling

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Source |

| Principle | Differential partitioning between mobile and stationary phases. | Differential migration of ions in an electric field. | nih.govnih.gov |

| Official Method | Yes, described in the European Pharmacopoeia. | Complementary method, highly suitable for quaternary salts. | nih.gov |

| Key Application | Limiting known impurities (DAC, WCA) to < 0.5%. | Comprehensive impurity profile evaluation, detection of unknown degradation products. | nih.gov |

| Detection Limit | < 0.1% for DAC and WCA. | Comparable to HPLC, < 0.1% for DAC and WCA. | nih.gov |

| Advantages | Robust, widely used, official method. | High efficiency, minimal sample/solvent use, excellent for ionic species. | nih.govnih.gov |

Identification and Quantification of Specific Impurities (e.g., Diallylcaracurine, Allyl-Wieland-Gumlich-aldehyde)

The primary impurities of concern in this compound preparations are diallylcaracurine (DAC) and allyl-Wieland-Gumlich-aldehyde (WCA). nih.gov Both HPLC and CE methods have been developed to effectively separate, identify, and quantify these specific compounds.

The limit of detection for both DAC and WCA using these analytical techniques is in a similar range, allowing for the detection of levels below 0.1% in the presence of the main this compound compound. nih.gov Research utilizing CE has also successfully monitored the chemical stability of alcuronium, for instance, by observing its conversion to diallylcaracurine (DAC) under acidic conditions. nih.gov This highlights the utility of these advanced analytical methods in not only quality control but also in understanding the degradation pathways of the drug substance. nih.gov

Spectroscopic and Chromatographic Techniques for Chemical Identity Confirmation

The definitive confirmation of the chemical identity of a complex semi-synthetic molecule like this compound is paramount in academic research and pharmaceutical quality control. This process relies on a combination of advanced spectroscopic and chromatographic methodologies. These techniques provide a detailed fingerprint of the molecule, confirming its structure, purity, and consistency with reference standards. In academic research, these methods are crucial for verifying the outcomes of synthetic pathways and for detailed structural elucidation.

Spectroscopic Methods

Spectroscopic techniques are instrumental in probing the molecular structure of this compound. They measure the interaction of the compound with electromagnetic radiation, yielding data that is unique to its chemical architecture.

Infrared (IR) Spectroscopy : This technique is a fundamental tool for identity confirmation. The infrared absorption spectrum of a substance provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the identity is confirmed by demonstrating that its IR spectrum is concordant with the spectrum obtained from an established this compound reference standard who.int.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by the molecule. The resulting spectrum is characteristic of the chromophores present within the molecular structure. According to pharmacopoeial standards, this compound, when dissolved in a specific phosphate buffer, exhibits a distinct absorption profile that is used for its identification who.int.

| Property | Wavelength | Buffer/Solvent |

| Absorption Maximum | ~293 nm | Phosphate buffer, pH 7.0 (0.067 mol/l) |

| Absorption Minimum | ~237 nm | Phosphate buffer, pH 7.0 (0.067 mol/l) |

| Data sourced from The International Pharmacopoeia who.int. |

Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is one of its most fundamental physical properties. For this compound, techniques like electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), can be used to confirm its molecular mass and fragmentation patterns, offering an unambiguous confirmation of its identity researchgate.net. The complex structure of this compound yields a precise mass that is a key identifier.

| Property | Value | Source |

| Molecular Formula | C₄₄H₅₀N₄O₂²⁺ | PubChem nih.gov |

| Molar Mass (ion) | 666.910 g·mol⁻¹ | Wikipedia wikipedia.org |

| Monoisotopic Mass (ion) | 666.39337685 Da | PubChem nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most definitive methods for elucidating the structure of organic molecules. While specific research literature detailing the complete NMR assignment for this compound is sparse, its application to closely related complex aminosteroidal neuromuscular blocking agents is well-documented unimi.it. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. This creates a unique and complex spectral pattern that serves as a definitive confirmation of the this compound structure, allowing researchers to verify its synthesis and stereochemistry.

Chromatographic Methods

Chromatographic techniques are essential for separating a compound from a mixture, which is a critical step in both confirming its identity and assessing its purity.

Thin-Layer Chromatography (TLC) : TLC is a widely used chromatographic method for the identification of substances. For this compound, a specific TLC protocol is defined where a solution of the substance is spotted on a plate and developed alongside a reference standard who.int. The identity is confirmed if the principal spot obtained from the test solution corresponds in position (Rf value), appearance, and intensity to the spot from the reference solution who.int.

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | A mixture of methanol and ammonium nitrate solution |

| Data sourced from The International Pharmacopoeia who.int. |

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and accurate technique used for the identification, separation, and quantification of compounds. This compound can be analyzed by HPLC, where it will have a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) nih.gov. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard. A screening procedure for several muscle relaxants, including alcuronium, utilized reversed-phase HPLC coupled with mass spectrometry for detection researchgate.net. This combination (LC-MS) leverages the separation power of HPLC and the specific detection capabilities of MS, making it a gold standard for chemical identity confirmation in complex mixtures researchgate.netnih.govnih.gov.

Molecular Mechanism of Action and Receptor Interaction Research

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Alcuronium (B1664504) chloride functions as a non-depolarizing neuromuscular blocker by targeting nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. wikipedia.orgwikipedia.org This interaction is characterized by competitive antagonism, preventing the binding of the endogenous neurotransmitter, acetylcholine. wikipedia.orgwikipedia.org

At the neuromuscular junction, muscle contraction is initiated by the release of acetylcholine (ACh), which binds to postjunctional nAChRs on the muscle membrane. wikipedia.org Alcuronium chloride competes with ACh for these binding sites, effectively reducing the ability of ACh to activate the receptor. wikipedia.orgwikipedia.org This competitive binding is the fundamental basis of its neuromuscular blocking action. wikipedia.org

Binding of ACh to nAChRs typically leads to the opening of intrinsic ion channels, allowing the influx of sodium ions and subsequent depolarization of the muscle membrane, triggering muscle contraction. wikipedia.org By occupying the ACh binding sites, this compound prevents the conformational changes necessary for ion channel opening. wikipedia.orgwikipedia.org This blockade of ion flux inhibits muscle membrane depolarization and, consequently, prevents muscle contraction, leading to muscle relaxation and paralysis. wikipedia.orgwikipedia.org

Research has explored the binding affinity of this compound to different subtypes of nAChRs. Studies comparing its affinity for muscle-type nAChRs and neuronal alpha7 (α7) nAChRs indicate a differential interaction profile. Alcuronium demonstrates significant binding affinity for the muscle-type nAChR, with a reported Kᵢ value of 234 nM. wikipedia.orgwikipedia.org In contrast, it shows low antagonistic potency at α7 nAChRs. wikipedia.org This difference in affinity contributes to its selective action at the neuromuscular junction compared to effects mediated by α7 nAChRs.

Below is a table summarizing the comparative binding affinity data:

| Receptor Type | Binding Affinity (Kᵢ) | Antagonistic Potency (IC₅₀) | Reference |

| Muscle-type nAChR | 234 nM | Not specified | wikipedia.orgwikipedia.org |

| Alpha7 (α7) nAChR | Not specified | Low | wikipedia.org |

Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

Beyond its well-established role at the neuromuscular junction, this compound also interacts with muscarinic acetylcholine receptors (mAChRs) as an allosteric modulator. guidetopharmacology.orgwikipedia.orgsigmaaldrich.com Allosteric modulation involves binding to a site distinct from the orthosteric (agonist binding) site, influencing receptor function or ligand binding affinity. guidetopharmacology.orgwikipedia.org

This compound exhibits subtype selectivity and differential affinity across the five mAChR subtypes (M1, M2, M3, M4, and M5). guidetopharmacology.orgsigmaaldrich.commims.com Studies using transfected cell lines expressing individual receptor subtypes have revealed varying degrees of interaction. Alcuronium has been identified as one of the first allosteric enhancers of orthosteric ligand binding at mAChRs. guidetopharmacology.orgsigmaaldrich.com

Research indicates that this compound possesses a particularly high affinity for the M2 receptor subtype, with a reported Kd of 0.6 µM. mims.com Its affinity for other subtypes diminishes in the order M2 > M4 = M3 > M1 > M5. mims.com Furthermore, alcuronium demonstrates positive cooperativity with the binding of the orthosteric radioligand [³H]N-methylscopolamine ([³H]NMS) at the M2 and M4 subtypes. sigmaaldrich.commims.com This positive cooperativity is evidenced by an increase in [³H]NMS binding in the presence of alcuronium. sigmaaldrich.com Conversely, alcuronium has been shown to inhibit [³H]NMS binding at the M1, M3, and M5 subtypes, indicating negative cooperativity or a different mode of interaction at these receptors. sigmaaldrich.commims.com

The following table summarizes the affinity and cooperativity data for this compound at mAChR subtypes:

| mAChR Subtype | Affinity (Kd) | Cooperativity with [³H]NMS Binding | Reference |

| M1 | Not specified | Inhibition (alpha = 3.35-4.35) | mims.com |

| M2 | 0.6 µM | Enhancement (alpha = 0.38) | sigmaaldrich.commims.com |

| M3 | Not specified | Inhibition (alpha = 3.35-4.35) | mims.com |

| M4 | Not specified | Enhancement (alpha = 0.72) | sigmaaldrich.commims.com |

| M5 | Not specified | Inhibition (alpha = 3.35-4.35) | mims.com |

Note: Alpha (α) is a cooperativity factor, where values less than 1 indicate positive cooperativity (enhanced binding), values greater than 1 indicate negative cooperativity (inhibited binding), and a value of 1 indicates no cooperativity.

Further functional studies have explored the allosteric effects of alcuronium, including its ability to influence the efficacy of orthosteric agonists and G-protein coupling, particularly at the M2 subtype. fishersci.cafishersci.ca

Subtype Selectivity and Differential Affinity for M1-M5 Receptors[1],[13],[14],

Inhibition of Binding at M1, M3, and M5 Subtypes

This compound exhibits subtype-selective effects on the binding of orthosteric ligands to muscarinic receptors. At the M1, M3, and M5 muscarinic receptor subtypes, alcuronium inhibits the binding of the radiolabeled orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS). nih.govnih.gov This inhibition is indicative of a negative cooperativity between alcuronium binding to its allosteric site and the binding of [³H]NMS to the orthosteric site on these receptor subtypes. nih.govnih.gov The degree of inhibition can be quantified by a cooperativity factor (alpha, α) greater than 1, which describes the factor by which the dissociation constant of the orthosteric ligand is increased in the presence of the allosteric modulator. For [³H]NMS binding, alcuronium has been reported to have alpha values ranging from 3.35 to 4.35 at the M1, M3, and M5 subtypes. nih.gov

Effects on Orthosteric Ligand Binding and Dissociation Kinetics (e.g., [3H]NMS, [3H]QNB)

Alcuronium's allosteric modulation impacts the binding kinetics of various orthosteric ligands, including the antagonists [³H]NMS and [³H]quinuclidinyl benzilate ([³H]QNB). nih.govnih.gov

Studies using [³H]NMS have shown that alcuronium can have opposite effects on binding depending on the receptor subtype. While it inhibits [³H]NMS binding at M1, M3, and M5 receptors, it enhances [³H]NMS binding at M2 and M4 subtypes. nih.govnih.gov This enhancement at M2 and M4 is characterized by a cooperativity factor (alpha) less than 1 (e.g., α = 0.38 for M2 and α = 0.72 for M4), indicating that alcuronium increases the affinity of the receptor for [³H]NMS. nih.gov Alcuronium increases the affinity of receptors for [³H]NMS, manifested by a decrease in the apparent Kd without altering the maximum number of binding sites (Bmax). nih.govnih.gov

In contrast to its effects on [³H]NMS binding, alcuronium generally inhibits the binding of [³H]QNB at all five muscarinic receptor subtypes. nih.govnih.govnih.gov The concentration of alcuronium required to achieve 50% inhibition (IC₅₀) of [³H]QNB binding varies across tissues and likely reflects the subtype distribution. nih.govnih.gov For instance, IC₅₀ values for alcuronium inhibiting [³H]QNB binding were reported to be 4-7 µM in rat heart atria, ileal smooth muscle, and cerebellum, compared to much higher values in brain cortex (140 µM) and parotid gland (1200 µM). nih.gov

Beyond equilibrium binding, alcuronium also affects the kinetics of orthosteric ligand interaction. It has been shown to slow down both the association and dissociation rates of [³H]NMS and [³H]QNB from muscarinic receptors. nih.govnih.govnih.gov This decelerating effect on radioligand dissociation is particularly pronounced at the M2 receptor subtype. nih.gov This kinetic effect suggests that alcuronium, by binding to its allosteric site, may impede the movement of orthosteric ligands into and out of their binding pocket. nih.gov

Data on Alcuronium's Effect on [³H]NMS and [³H]QNB Binding:

| Receptor Subtype | Effect on [³H]NMS Binding | [³H]NMS Cooperativity Factor (α) | Effect on [³H]QNB Binding |

| M1 | Inhibition | 3.35 - 4.35 | Inhibition |

| M2 | Enhancement | 0.38 | Inhibition |

| M3 | Inhibition | 3.35 - 4.35 | Inhibition |

| M4 | Enhancement | 0.72 | Inhibition |

| M5 | Inhibition | 3.35 - 4.35 | Inhibition |

Note: Cooperativity factor (α) > 1 indicates negative cooperativity (decreased affinity of orthosteric ligand); α < 1 indicates positive cooperativity (increased affinity of orthosteric ligand).

Data on Alcuronium IC₅₀ for [³H]QNB Binding in Rat Tissues:

| Tissue | Alcuronium IC₅₀ for [³H]QNB Binding (µM) |

| Heart Atria | 4 - 7 |

| Ileal Smooth Muscle | 4 - 7 |

| Cerebellum | 4 - 7 |

| Brain Cortex | 140 |

| Parotid Gland | 1200 |

Functional Consequences of Allosteric Binding

The allosteric binding of alcuronium to muscarinic receptors has significant functional consequences, altering the efficacy of orthosteric agonists and modulating downstream signaling cascades. researchgate.netnih.gov

Conversion of Muscarinic Agonists to Antagonists (e.g., Pilocarpine)

A notable functional effect of alcuronium is its ability to convert certain muscarinic agonists into antagonists. researchgate.netnih.gov This phenomenon has been demonstrated with pilocarpine, a known muscarinic agonist. researchgate.netnih.gov In the presence of alcuronium, pilocarpine's ability to stimulate muscarinic receptors is suppressed, and it can even act as a competitive antagonist against other agonists. researchgate.netnih.gov This conversion highlights the complex allosteric modulation where the binding of alcuronium to its site alters the conformational state of the receptor such that an orthosteric ligand like pilocarpine, which would normally induce an active state, instead stabilizes an inactive or antagonist-bound state. semanticscholar.orgresearchgate.net

Modulation of G-Protein Coupling and Signaling Cascades (e.g., [35S]GTPγS Binding)

Muscarinic receptors primarily exert their intracellular effects by coupling to G-proteins, leading to the activation or inhibition of various signaling cascades, such as the modulation of adenylyl cyclase or phospholipase C activity. mdpi.comcas.cz The allosteric binding of alcuronium can modulate this G-protein coupling.

Studies using [³⁵S]GTPγS binding, a measure of G-protein activation, have shown that alcuronium can influence agonist-stimulated G-protein coupling. researchgate.netnih.govresearchgate.net For example, at M2 receptors, alcuronium has been shown to suppress the stimulation of [³⁵S]GTPγS binding induced by agonists like pilocarpine. researchgate.netnih.gov This suppression occurs without a shift in the agonist's EC₅₀, consistent with an allosteric mechanism affecting efficacy rather than affinity for receptor activation. researchgate.netnih.gov Furthermore, alcuronium alone has been reported to exhibit inverse agonist action on G-protein activation in some systems. researchgate.net This indicates that alcuronium can stabilize an inactive receptor conformation even in the absence of an orthosteric agonist, leading to a reduction in basal G-protein coupling. semanticscholar.orgresearchgate.net

Data on Alcuronium's Effect on Pilocarpine-Stimulated [³⁵S]GTPγS Binding at M2 Receptors:

| Parameter | Value |

| Alcuronium pIC₅₀ | 5.47 |

| Pilocarpine EC₅₀ (with Alcuronium) | No significant shift |

Note: pIC₅₀ is the negative logarithm of the concentration of alcuronium causing half-maximal inhibition of pilocarpine-stimulated [³⁵S]GTPγS binding.

Characterization of Allosteric Binding Sites and Extracellular Accessibility

Research has provided insights into the location and characteristics of the allosteric binding site(s) for alcuronium on muscarinic receptors. Alcuronium, along with other classical allosteric modulators like gallamine (B1195388), is believed to bind to a "common" allosteric site located in the extracellular domain of the receptor. mdpi.comnih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net This site is situated between the second (ECL2) and third (ECL3) extracellular loops of the receptor protein. mdpi.comnih.gov

Mutagenesis studies and molecular modeling have implicated specific residues in the extracellular loops and the upper portions of transmembrane helices in contributing to this allosteric binding site. nih.govresearchgate.net For instance, the charged EDGE motif in ECL2 is considered important for the binding of these ligands. nih.gov Computer modeling suggests that alcuronium may interact with specific residues within this extracellular region. nih.gov

The accessibility of this binding site from the extracellular space is supported by experiments showing that alcuronium's allosteric effects, such as the enhancement of [³H]NMS binding at M2 receptors, can be observed in studies using intact cells. nih.gov This indicates that alcuronium does not need to cross the cell membrane to exert its allosteric effects. nih.gov While a common allosteric site between ECL2 and ECL3 is well-established for alcuronium and similar compounds, the possibility of additional allosteric sites on muscarinic receptors has also been suggested. mdpi.commdpi.comnih.govresearchgate.net

Pharmacological Characterization in Preclinical Models

Comparative Pharmacodynamics of Neuromuscular Blockade (Non-Human Studies)

Preclinical studies in non-human models have been crucial in understanding the effects of alcuronium (B1664504) on neuromuscular transmission and comparing its properties to other non-depolarizing neuromuscular blocking agents.

Assessment of Potency and Efficacy Relative to Other Non-Depolarizing Agents (e.g., Pancuronium (B99182), Tubocurarine, Gallamine)

Alcuronium is characterized as a non-depolarizing neuromuscular blocking agent, acting by competitively blocking the transmitter action of acetylcholine (B1216132) at cholinergic receptor sites in muscle. wikipedia.orgwikipedia.orgmims.com Comparative studies have assessed its potency and efficacy relative to agents such as tubocurarine, pancuronium, and gallamine (B1195388). Alcuronium has been noted to be approximately 1.5 times as potent as tubocurarine. wikipedia.org

While direct comparative data across all specified agents in a single study and species, strictly limited to preclinical models, is not extensively detailed in the immediate search results, the general understanding from the literature is that these agents exhibit differing potencies and durations of action. Pancuronium is described as being more potent than curare (which contains tubocurarine) in some contexts. nih.govdrugcentral.org Gallamine is also a non-depolarizing agent with actions similar to tubocurarine. drugcentral.orgnih.gov Differences in onset time among these agents, even at equipotent doses, have also been observed in studies. nih.gov

Investigations in Animal Models (e.g., Neuromuscular Transmission Studies in Dogs)

Studies in animal models, such as dogs, have investigated the neuromuscular blocking action of alcuronium chloride. Electrical and mechanical methods have been employed to study its effects on neuromuscular transmission in dogs. nih.govuzh.ch These studies have characterized parameters such as the duration of action and the effectiveness of reversal agents like neostigmine. nih.govuzh.ch For instance, one study in dogs reported a mean duration of action of 70 minutes for this compound and demonstrated that its action could be reversed with atropine (B194438) and neostigmine. nih.govuzh.ch

Neuropharmacological Investigations and Receptor Specificity

Beyond its primary action at the neuromuscular junction, preclinical research has also explored the neuropharmacological profile of alcuronium, including its interactions with muscarinic receptors.

Differential Effects on Muscarinic Postsynaptic Potentials in Isolated Ganglia (e.g., Sympathetic Ganglia)

Studies using isolated ganglia, such as bullfrog sympathetic ganglia, have investigated the effects of muscarinic antagonists, including alcuronium, on muscarinic slow inhibitory postsynaptic potentials (IPSPs) and slow excitatory postsynaptic potentials (EPSPs). nih.govcapes.gov.br These investigations have shown that alcuronium can reduce the amplitude of slow IPSPs. nih.gov Comparative studies in this area have indicated that different muscarinic antagonists exhibit varying degrees of selectivity for these potentials. For example, pancuronium and gallamine have been reported to block or substantially reduce the slow IPSP with less significant effects on slow EPSP amplitude compared to alcuronium and atropine. nih.gov These findings suggest potential differences in the muscarinic receptor subtypes or associated ion channels involved in these responses. nih.gov

Implications for Central Nervous System Receptor Research and Drug Design

While primarily known for its peripheral neuromuscular blocking effects, the interaction of alcuronium with muscarinic receptors has implications for central nervous system (CNS) receptor research and drug design. Muscarinic receptors are widely distributed throughout the CNS and are involved in various physiological and pathophysiological processes. researchgate.net The high sequence homology of the orthosteric binding site across muscarinic receptor subtypes has presented challenges in developing selective ligands for CNS pathologies. researchgate.netnih.gov

Alcuronium has been identified as an allosteric modulator of muscarinic acetylcholine receptors. researchgate.netnih.govresearchgate.net Allosteric ligands bind to sites distinct from the primary orthosteric binding site and can modulate the binding and function of the receptor in unique ways, potentially offering advantages in achieving receptor subtype selectivity. researchgate.netnih.gov Alcuronium was found to be an allosteric enhancer of the binding of an orthosteric muscarinic receptor ligand and has been shown to bind at a similar site to gallamine and certain other compounds. nih.gov The study of allosteric modulation by compounds like alcuronium contributes to the understanding of muscarinic receptor pharmacology and informs strategies for designing drugs that target these receptors for various conditions, including CNS disorders. researchgate.netnih.govresearchgate.net

Research Methodologies and in Vitro Experimental Models

Radioligand Binding Assay Methodologies

Radioligand binding assays are fundamental techniques used to quantify the interaction of a ligand with a receptor. For alcuronium (B1664504) chloride, these methods help determine its affinity for different muscarinic receptor subtypes and how its binding is influenced by or influences the binding of other ligands. semanticscholar.orgnih.govchemsrc.com

Saturation and Competition Binding Experiments for Receptor Affinity Determination

Saturation binding experiments are used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for a receptor. Competition binding experiments, on the other hand, assess the affinity of an unlabeled compound, such as alcuronium, by measuring its ability to displace a radiolabeled ligand from the receptor. semanticscholar.orgresearchgate.netnih.govnih.gov

Studies using radioligand binding assays have shown that alcuronium binds to muscarinic receptors at a site distinct from the orthosteric site where acetylcholine (B1216132) binds; this is known as an allosteric site. semanticscholar.orgnih.govpatsnap.com Alcuronium has demonstrated subtype selectivity in its allosteric effects. For instance, it has a particularly high affinity for the M2 receptor subtype (Kd = 0.6 µM) and its affinity decreases in the order M2 > M4 = M3 > M1 > M5. nih.gov

Alcuronium can allosterically modulate the binding of orthosteric ligands, with the nature of this modulation being dependent on the mAChR subtype and the specific orthosteric ligand used. For example, alcuronium has been shown to increase the binding of [³H]N-methylscopolamine ([³H]NMS) to M2 and M4 receptor subtypes, indicating positive cooperativity (α < 1). nih.gov Conversely, it inhibits the binding of [³H]NMS to M1, M3, and M5 subtypes (α > 1). nih.gov This highlights the probe-dependence of allosteric interactions, where the same allosteric modulator can exhibit different cooperative effects depending on the orthosteric ligand. semanticscholar.org

| Muscarinic Receptor Subtype | Alcuronium Affinity (Kd) | Effect on [³H]NMS Binding | Cooperativity Factor (α) |

|---|---|---|---|

| M1 | Lower than M2, M3, M4 | Inhibits | 3.35-4.35 nih.gov |

| M2 | 0.6 µM nih.gov | Increases | 0.38 nih.gov |

| M3 | Similar to M4 | Inhibits | 3.35-4.35 nih.gov |

| M4 | Similar to M3 | Increases | 0.72 nih.gov |

| M5 | Lowest affinity | Inhibits | 3.35-4.35 nih.gov |

Alcuronium has also been shown to diminish the affinity for [³H]quinuclidinyl benzilate ([³H]QNB) at all five muscarinic receptor subtypes. nih.gov

Dissociation Kinetic Studies for Ligand-Receptor Interaction Analysis

Dissociation kinetic studies examine the rate at which a ligand dissociates from its receptor. These studies are particularly useful for detecting and characterizing allosteric interactions, as an allosteric modulator can alter the dissociation rate of an orthosteric ligand. semanticscholar.orgnih.gov

Alcuronium has been observed to slow down the dissociation of both [³H]NMS and [³H]QNB from muscarinic receptors. nih.gov This decelerating effect on radioligand dissociation was found to be most pronounced at the M2 receptor subtype. nih.gov The ability of alcuronium to alter the dissociation rate provides further evidence for its allosteric mode of action. semanticscholar.orgnih.gov Unlike competitive ligands that simply delay the time to reach equilibrium, allosteric modulators can genuinely modify the dissociation rate of a pre-equilibrated radioligand-receptor complex by inducing conformational changes upon binding to their distinct site. semanticscholar.orgnih.gov

Cell-Based and Tissue-Based Functional Assay Systems

Beyond binding studies, functional assays are essential to understand the biological consequences of alcuronium's interaction with muscarinic receptors. These assays measure downstream signaling events or physiological responses modulated by receptor activation.

Utilization of Transfected Cell Lines Expressing Specific Receptor Subtypes (e.g., Chinese Hamster Ovary Cells with mAChRs)

Transfected cell lines, particularly Chinese Hamster Ovary (CHO) cells stably expressing specific human muscarinic receptor subtypes (M1-M5), are widely used in functional studies of alcuronium. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netpnas.orged.ac.ukguidetopharmacology.org These cell lines provide a controlled environment to study the effects of alcuronium on individual receptor subtypes without the complexity of native tissue containing multiple receptor types and signaling pathways.

Studies using CHO cells expressing M2 mAChRs have shown that alcuronium can suppress the stimulation of G-protein coupling induced by orthosteric agonists like pilocarpine. researchgate.net This effect is consistent with an allosteric mechanism. researchgate.net Alcuronium has also been shown to shift the concentration-effect curve of other agonists, such as oxotremorine (B1194727) M, in a formally competitive manner in these cell lines. researchgate.net

Measurement of G-Protein Activation and Signal Transduction Pathways (e.g., [35S]GTPγS Binding Assays)

The binding of guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) to G proteins is a direct measure of G-protein activation, a key step in the signal transduction pathway initiated by activated G protein-coupled receptors (GPCRs), including mAChRs. nih.govnih.gov This assay is used to assess the functional impact of ligands like alcuronium on receptor-mediated G-protein coupling. nih.govcuni.czuni-regensburg.deresearchgate.net

In CHO cells expressing M2 receptors, alcuronium has been shown to suppress pilocarpine-induced stimulation of [³⁵S]GTPγS binding. researchgate.net This suppression occurs without a significant shift in the EC50 of pilocarpine, further supporting an allosteric mechanism where alcuronium affects the efficacy of the orthosteric agonist. researchgate.net Alcuronium alone has also been reported to significantly suppress basal [³⁵S]GTPγS binding in these cells, suggesting potential inverse agonist activity at the M2 receptor. researchgate.net

Studies on Isolated Organ Preparations (e.g., Guinea Pig Left Atria for Contraction Force)

Isolated organ preparations, such as the guinea pig left atrium, are valuable models for studying the physiological effects of compounds on muscle contraction, which is modulated by muscarinic receptors. researchgate.netcas.cznih.govnih.gov The guinea pig left atrium is particularly relevant as it expresses M2 muscarinic receptors, which negatively regulate contraction force. researchgate.netnih.gov

In studies using contracting guinea pig left atria, alcuronium has been shown to dose-dependently suppress the reduction of isometric contraction force induced by pilocarpine. researchgate.net This effect was observed without altering the EC50 of pilocarpine, consistent with an allosteric mechanism impacting agonist efficacy. researchgate.net Alcuronium itself displayed a weak antimuscarinic action in this preparation. nih.gov When combined with the muscarinic antagonist N-methylscopolamine, alcuronium induced a more pronounced antimuscarinic effect than would be expected from a simple combination of competitive antagonists, indicating potentiation of the antagonist effect through allosteric modulation. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are optimal for evaluating the neuromuscular blocking efficacy of alcuronium chloride in preclinical studies?

- Methodological Answer : Use isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) to assess dose-dependent blockade of acetylcholine receptors. Measure twitch tension suppression via electrical stimulation . For in vivo models, administer alcuronium intravenously in rodents and monitor time to 90% twitch depression (e.g., ED₉₀ values). Compare potency to reference agents like pancuronium .

Q. How can researchers mitigate histamine release induced by this compound in experimental settings?

- Methodological Answer : Pre-treat animal models with H₁/H₂ antagonists (e.g., diphenhydramine and cimetidine) 30 minutes prior to alcuronium administration. Monitor plasma histamine levels via ELISA or fluorometric assays. Validate with positive controls (e.g., tubocurarine) .

Q. What pharmacokinetic parameters should be prioritized when studying alcuronium in renal impairment models?

- Methodological Answer : Focus on clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Use bilateral nephrectomy or cisplatin-induced renal failure models in rodents. Quantify plasma levels via HPLC-MS and compare to healthy controls .

Advanced Research Questions

Q. How do contradictory findings on alcuronium’s vagolytic effects impact its clinical relevance in cardiovascular research?

- Methodological Answer : Conduct dose-response studies in canine or porcine models to isolate vagolytic vs. neuromuscular effects. Measure heart rate variability (HRV) and arterial pressure changes. Cross-reference with receptor binding assays (e.g., M₂ muscarinic receptor affinity) to resolve mechanistic discrepancies .

Q. What statistical approaches are recommended for analyzing inter-species variability in alcuronium’s LD₅₀ values?

- Methodological Answer : Apply allometric scaling to extrapolate rodent LD₅₀ data (e.g., 270 µg/kg in rats ) to humans. Use Bayesian hierarchical models to account for metabolic and receptor density differences. Validate with in vitro hepatocyte metabolism assays .

Q. How can in silico modeling improve the prediction of alcuronium’s interaction with atypical acetylcholine receptor subtypes?

- Methodological Answer : Perform molecular docking simulations using crystal structures of fetal or denervated muscle receptors (e.g., α7-nAChR). Validate with patch-clamp electrophysiology in transfected HEK293 cells. Compare binding free energies to explain clinical variability in sensitivity .

Key Methodological Considerations

- Contradictory Data Analysis : When reconciling disparities in histamine release or vagolytic effects, use meta-analytic frameworks to pool data from heterogeneous studies. Stratify by species, dose, and assay type .

- Ethical Compliance : Adhere to OECD guidelines for neuromuscular blocker studies, particularly in prolonged anesthesia protocols. Prioritize non-terminal models where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.